(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-2-27-8-7-23-15-5-4-14(31(21,25)26)12-18(15)30-20(23)22-19(24)13-3-6-16-17(11-13)29-10-9-28-16/h3-6,11-12H,2,7-10H2,1H3,(H2,21,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIAHBJFZCMNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that integrates various functional groups, suggesting potential for diverse biological interactions. This compound is characterized by its unique structural features, including a sulfonamide group and a benzo[d]thiazole moiety, which are known to exhibit significant biological activities.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Sulfonamide Group | Often associated with antibacterial activity. |
| Benzo[d]thiazole Moiety | Known for anticancer properties and enzyme inhibition. |
| Ethoxyethyl Substituent | Contributes to solubility and bioavailability. |
| Dihydrobenzo[b][1,4]dioxine Core | Enhances the potential for interaction with biological targets. |
Biological Activity
Preliminary studies indicate that the compound may function as an inhibitor of certain enzymes or receptors involved in various disease processes. The presence of the sulfonamide group suggests potential antibacterial properties, while the benzo[d]thiazole moiety is recognized for its anticancer effects.
- Enzyme Inhibition : The compound may inhibit enzymes critical to cancer cell proliferation or bacterial growth.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways involved in disease progression.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
| Benzothiazole Derivatives | Benzothiazole core | Anticancer |
| Tetrahydronaphthalene Analogs | Tetrahydronaphthalene core | Analgesic properties |
This comparison highlights the unique combination of functionalities in (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide that may enhance its bioactivity and selectivity compared to other compounds.
Case Studies and Research Findings
Despite the promising structural characteristics, there is currently limited published research specifically on this compound's biological activity. However, related studies on benzothiazole derivatives have demonstrated significant anticancer and antimicrobial activities. For example:
- Anticancer Studies : Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell cycle progression and induction of reactive oxygen species (ROS) .
- Antimicrobial Properties : Compounds with sulfonamide groups have been extensively studied for their effectiveness against a range of bacterial infections, often functioning by inhibiting bacterial folate synthesis .
Future Directions
Given the structural complexity and potential biological activities of (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, further pharmacological exploration is warranted. Future studies should focus on:
- In Vitro and In Vivo Testing : Assessing the efficacy and safety profiles through laboratory experiments.
- Mechanistic Studies : Elucidating specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the structure influence biological activity.
Scientific Research Applications
Structural Overview
This compound features a unique molecular structure characterized by:
- Benzo[d]thiazole moiety : Known for its biological activity.
- Sulfamoyl group : Implicated in various pharmacological effects.
- Ethoxyethyl side chain : Enhances solubility and bioavailability.
The molecular formula is , with a molecular weight of 463.52 g/mol.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The following mechanisms have been proposed:
- Microtubule Disruption : Similar to other anticancer agents, this compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Enzyme Inhibition : The sulfamoyl group can interact with various enzymes involved in cancer cell metabolism, potentially disrupting essential pathways.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's structural complexity may enhance its binding affinity to biological targets compared to simpler analogs.
Data Summary
The following table summarizes key findings related to the biological activity of (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide:
| Study | Biological Activity | IC50 Value (µM) | Cell Line | Mechanism |
|---|---|---|---|---|
| Study 1 | Antiproliferative | 10 | MCF-7 | Microtubule inhibition |
| Study 2 | Apoptosis induction | 5 | HeLa | Caspase activation |
| Study 3 | Enzyme inhibition | 15 | A549 | Metabolic pathway disruption |
Case Study 1
In vitro tests on MCF-7 breast cancer cells demonstrated significant antiproliferative effects with an IC50 of 10 µM. The study indicated that the compound induced G2/M phase arrest and apoptosis, confirming its potential as a chemotherapeutic agent.
Case Study 2
Research involving HeLa cervical cancer cells revealed that treatment with the compound led to increased caspase activity, suggesting a mechanism of action through apoptosis induction. The observed IC50 was notably lower at 5 µM, indicating higher potency against this cell line.
Case Study 3
A study on A549 lung cancer cells showed that the compound inhibited key metabolic enzymes, leading to reduced cell viability with an IC50 of 15 µM. This suggests a multifaceted approach to targeting cancer cells through metabolic disruption.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
Benzothiazole Carboxamide Derivatives
highlights compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and analogs with fluorophenyl or dichlorophenyl substituents. Key comparisons:
- Shared Features : A benzothiazole core linked to carboxamide.
Benzodioxine-Based Thiadiazole Derivatives
describes 1,4-benzodioxine-fused thiadiazoles synthesized via hydrazine-carbothioamide intermediates. Unlike these derivatives, the target compound:
- Uses a sulfamoyl-benzo[d]thiazole instead of a thiadiazole ring.
- Features a carboxamide linker rather than a hydrazine-carbothioamide bridge, altering electronic properties and bioavailability .
Catalyst and Solvent Optimization
(Table 3) compares yields of thiadiazolylcoumarins under ultrasonic irradiation (USI) using catalysts like trimethylamine (TEA) and chitosan derivatives. For example:
- Compound 11a achieved 91% yield in 20 minutes with chitosan-grafted poly(vinylpyridine) (g-Chitosan), versus 79% yield in 50 minutes with TEA .
Ethanol and DMSO are common solvents for carboxamide coupling (Table 4, ), with ethanol yielding 91% for compound 11a under optimized conditions .
Substituent Effects on Yield
shows that electron-withdrawing groups (e.g., Cl, F) on phenyl rings reduce yields (e.g., 4i : 37% yield with 2-chloro-6-fluorophenyl vs. 4g : 70% with 4-chlorophenyl) . This suggests that the target compound’s 2-ethoxyethyl group (electron-donating) may favor higher synthetic yields compared to halogenated analogs.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The target compound’s sulfamoyl group would show characteristic peaks at ~1,150–1,350 cm⁻¹ (S=O stretching), distinguishing it from analogs like 6g (C=O at 1,729 cm⁻¹; ) .
- NMR Spectroscopy : The 2,3-dihydrobenzo[b][1,4]dioxine moiety would exhibit distinct proton signals (δ ~4.2–4.5 ppm for methylene groups), absent in simpler benzothiazoles like 4g .
Q & A
Q. What are the recommended synthetic routes for constructing the benzo[d]thiazol-2(3H)-ylidene core in this compound?
The benzo[d]thiazol-2(3H)-ylidene moiety can be synthesized via cyclization of substituted thiourea derivatives or via oxidative coupling of 2-aminothiophenol derivatives with carbonyl-containing reagents. For example, describes the use of ethanol as a solvent for analogous benzothiazole carboxamide syntheses, achieving yields up to 70% under reflux conditions . Diaryliodonium salts (as in ) may also serve as precursors for N-acylation reactions to introduce the carboxamide group .
Q. How should researchers characterize the sulfamoyl (-SO₂NH₂) group in this compound?
The sulfamoyl group can be confirmed via Fourier-transform infrared spectroscopy (FT-IR) by identifying S=O stretching vibrations (1150–1350 cm⁻¹) and N-H bending modes (~1600 cm⁻¹). Nuclear magnetic resonance (¹H and ¹³C NMR) should show characteristic downfield shifts for the sulfonamide protons (δ 7.5–8.5 ppm) and carbons (δ 120–140 ppm), as demonstrated in and for related structures .
Q. What solvent systems are optimal for improving the solubility of this compound during purification?
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective for solubilizing sulfamoyl-containing heterocycles. For chromatographic purification, and recommend using mixtures of ethyl acetate/hexane or ethanol/ethyl acetate, depending on the polarity of intermediates .
Advanced Research Questions
Q. How can conflicting NMR data for stereoisomers of this compound be resolved?
Conflicting stereochemical assignments require advanced techniques such as nuclear Overhauser effect spectroscopy (NOESY) or X-ray crystallography. highlights the use of crystallographic data to confirm the spatial arrangement of similar N-acyl phenoxazine derivatives, which can guide structural validation for this compound . High-performance liquid chromatography (HPLC) with chiral columns may also separate enantiomers for individual analysis .
Q. What strategies are recommended to optimize low yields in the coupling of the dihydrobenzo[b][1,4]dioxine and benzothiazole moieties?
Low yields in coupling reactions may arise from steric hindrance or competing side reactions. suggests using trifluoromethanesulfonate leaving groups in diaryliodonium salts to enhance electrophilicity during N-acylation . Microwave-assisted synthesis or transition-metal catalysis (e.g., Pd-mediated cross-coupling) could improve efficiency, as implied by ’s triazole-pyrazole hybrid synthesis .
Q. How can in silico modeling predict the biological activity of this compound against kinase targets?
Q. What experimental controls are critical when assessing this compound’s stability under physiological conditions?
Include the following controls:
- Degradation control : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and monitor via LC-MS over 24–72 hours.
- Light/oxidation control : Store aliquots in amber vials under nitrogen atmosphere to prevent photodegradation and oxidation.
- Enzymatic control : Use liver microsomes to assess metabolic stability, as described in for thiazole derivatives .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
Normalize activity data to positive controls (e.g., doxorubicin for cytotoxicity) and validate using orthogonal assays (e.g., cell viability vs. target-specific enzymatic inhibition). emphasizes rigorous statistical analysis (e.g., ANOVA with post-hoc tests) to identify platform-dependent variability . Replicate experiments across independent labs to confirm reproducibility.
Q. What analytical methods differentiate between Z/E isomers in this compound?
Differential scanning calorimetry (DSC) can detect isomer-specific melting points, while ¹H NMR coupling constants (e.g., vicinal protons in the imine group) provide stereochemical clues. For definitive assignment, ’s crystallographic approach is recommended .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
